4-Methyl-1-trityl-1H-imidazole
Overview
Description
4-Methyl-1-trityl-1H-imidazole is a useful research compound. Its molecular formula is C23H20N2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper Corrosion Inhibition
4-Methyl-1-trityl-1H-imidazole and its derivatives have been studied for their potential as corrosion inhibitors, particularly for copper. Kovačević, Milošev, and Kokalj (2017) found that the adsorption bonding of imidazoles plays a significant role in their efficiency as corrosion inhibitors in NaCl solutions. The study suggests that the efficiency of imidazoles, including this compound derivatives, is affected by their molecular structure and bonding to metal surfaces (Kovačević, Milošev, & Kokalj, 2017).
Electrolyte for Fuel Cells
Imidazole derivatives, including 1-methyl imidazole, have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid, demonstrating high-temperature proton-conducting properties. This research by Schechter and Savinell (2002) highlights the potential application of imidazole derivatives in developing advanced materials for fuel cell technologies (Schechter & Savinell, 2002).
Synthesis of Biological Molecules
The study by Orhan et al. (2019) explored the synthesis and characterization of new 4-Methyl-5-Imidazole Carbaldehyde derivatives. These compounds, derived from 4-methyl-1H-imidazole, are used as building blocks in medicinal chemistry due to their presence in many biologically significant molecules. This research expands the potential applications of imidazole derivatives in pharmaceutical and medicinal chemistry (Orhan, Kose, Alkan, & Öztürk, 2019).
Metal-Based Chemotherapy Against Tropical Diseases
Navarro et al. (2000) discussed the synthesis of copper complexes with imidazole derivatives, including 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole, for potential applications in metal-based chemotherapy against tropical diseases. This research indicates the possible therapeutic applications of imidazole derivatives in developing new treatment strategies (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methyl-1-trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of imidazole derivatives , it can be expected that this compound would have a range of effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
4-Methyl-1-trityl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This interaction can affect the enzyme’s ability to catalyze reactions, leading to changes in metabolic pathways. Additionally, this compound can interact with proteins involved in signal transduction, potentially modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can induce conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These alterations can have downstream effects on cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of this compound, influencing its overall activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes .
Properties
IUPAC Name |
4-methyl-1-tritylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-19-17-25(18-24-19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROHFZOCLUMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347141 | |
Record name | 4-Methyl-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82594-80-7 | |
Record name | 4-Methyl-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.